1,2,3,4-Tetrahydronaphthalene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydronaphthalene-1,3-diol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of two hydroxyl groups attached to the first and third carbon atoms of the tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-1,3-diol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene followed by hydroxylation. The hydrogenation process typically uses a nickel catalyst under high pressure and temperature conditions to convert naphthalene to 1,2,3,4-tetrahydronaphthalene . The hydroxylation step can be achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide in the presence of a base .
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation followed by controlled hydroxylation. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-1,3-diol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or acylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or acetic anhydride in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or acylated derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalene-1,3-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A precursor to the diol, used as a hydrogen-donor solvent.
1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Another dihydroxy derivative with different hydroxyl group positions.
Decahydronaphthalene: A fully hydrogenated derivative with different chemical properties.
Uniqueness: 1,2,3,4-Tetrahydronaphthalene-1,3-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
183429-32-5 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1,3-diol |
InChI |
InChI=1S/C10H12O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4,8,10-12H,5-6H2 |
InChI Key |
HVCIHTJTCNLLNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C2C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.